(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride physical properties
(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-Benzyl 2-amino-3-phenylpropanoate Hydrochloride
This guide provides a comprehensive overview of the core physical properties of (R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride (CAS No: 87004-78-2).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical insights into the experimental determination of these properties. The hydrochloride salt of the benzyl ester of D-phenylalanine, this compound is a crucial chiral building block in various synthetic applications, including peptide synthesis.[2] Understanding its physical characteristics is paramount for its effective handling, characterization, and application in research and development.
Core Physicochemical Characteristics
The fundamental physical properties of (R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride are summarized below. It is important to note that while the specific (R)-enantiomer is the focus of this guide, much of the publicly available detailed data corresponds to its more common enantiomer, L-Phenylalanine benzyl ester hydrochloride (CAS: 2462-32-0).[2][3][4][5] The physical properties such as melting point, solubility, and spectroscopic data are identical for both enantiomers. The key distinguishing feature is the optical rotation, which is equal in magnitude but opposite in direction.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₈ClNO₂ | [1][6] |
| Molecular Weight | 291.77 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder or solid. | [2][6][7] |
| Melting Point | 197-200 °C | [3][4] |
| Solubility | Soluble in water. | [4] |
| Optical Rotation, [α]²⁰/D | Expected to be approx. +13° (c=1 in 4:1 acetic acid/water) | [3][8] |
In-Depth Analysis of Physical Properties
A thorough understanding of the physical properties is critical for ensuring the quality, stability, and performance of a chemical substance in its intended application.
Crystalline Form and Appearance
(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride typically presents as a white crystalline solid.[2][7] The crystalline nature is a crucial attribute, as it influences key solid-state properties including stability, hygroscopicity, and dissolution rate. The defined crystal lattice ensures a consistent packing of molecules, which generally leads to higher thermodynamic stability compared to an amorphous form.
Melting Point: A Purity and Stability Indicator
The melting point is a fundamental thermodynamic property that provides a reliable indication of a compound's purity. For (R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride, a sharp melting range of 197-200 °C is indicative of high purity.[3][4] Broad melting ranges often suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.
Causality in Experimental Choice: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point in a pharmaceutical development setting. Unlike traditional capillary methods, DSC provides not only the melting temperature (as the onset or peak of the endothermic event) but also the enthalpy of fusion (ΔHfus). This additional data is invaluable for characterizing the compound's crystallinity and for studies related to polymorphism.
Solubility Profile
This compound is reported to be soluble in water.[4] The formation of the hydrochloride salt from the free amino group is a deliberate strategy to enhance aqueous solubility—a common practice in pharmaceutical chemistry to improve the bioavailability of active pharmaceutical ingredients.[2] The protonated amine and the chloride counter-ion readily interact with water molecules, facilitating dissolution. The solubility is pH-dependent and can be influenced by the common ion effect; for instance, the presence of excess chloride ions in the solution may decrease its solubility.
Optical Rotation: The Chiral Signature
As a chiral molecule, (R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride rotates the plane of polarized light. Based on the data for the L-enantiomer, which exhibits a specific rotation of approximately -13° (c=1 in 4:1 acetic acid/water), the (R)-enantiomer is expected to have a specific rotation of +13° under the same conditions.[3][8] This property is a critical quality attribute, confirming the enantiomeric identity and purity of the compound.
Trustworthiness through Self-Validation: The measurement of optical rotation is a highly sensitive technique. To ensure the trustworthiness of the results, the protocol must be self-validating. This involves calibrating the polarimeter with a certified standard, meticulously controlling the sample concentration and temperature, and using a specified wavelength (typically the sodium D-line, 589 nm).
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecular structure, confirming its identity and integrity.
Infrared (IR) Spectroscopy
The IR spectrum of (R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching of the primary ammonium salt (-NH₃⁺) in the range of 3100-3000 cm⁻¹.
-
C-H stretching from the aromatic rings and aliphatic chain, typically around 3000-2850 cm⁻¹.
-
C=O stretching of the ester group, a strong band around 1735-1750 cm⁻¹.
-
C-O stretching of the ester, typically in the 1300-1000 cm⁻¹ region.
-
Aromatic C=C bending vibrations in the 1600-1450 cm⁻¹ region.
ATR-IR spectra for the L-enantiomer are available in public databases and are expected to be identical for the R-enantiomer.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule. The expected signals in the ¹H NMR spectrum would include:
-
Aromatic protons from the two phenyl rings, appearing as multiplets in the 7.0-7.5 ppm range.
-
The benzylic protons of the ester group (-O-CH₂-Ph) as a singlet or doublet around 5.2 ppm.
-
The α-proton (-CH(NH₃⁺)-) as a multiplet.
-
The β-protons (-CH₂-Ph) as multiplets.
-
The ammonium protons (-NH₃⁺) which may be broad and exchangeable.
Experimental Methodologies
The following section details standardized protocols for the determination of key physical properties.
Protocol for Melting Point Determination by DSC
Caption: Workflow for Melting Point Determination using DSC.
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of (R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride into an aluminum DSC pan. Hermetically seal the pan.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 220 °C).
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak.
Protocol for Optical Rotation Measurement
Caption: Protocol for Measuring Optical Rotation.
-
Solution Preparation: Prepare a solution of the compound at a precisely known concentration (c), for example, 1.0 g per 100 mL, in the specified solvent (e.g., 4:1 acetic acid/water).[3][8]
-
Instrument Setup: Turn on the polarimeter and allow the sodium lamp to warm up.
-
Blank Measurement: Fill the polarimeter cell of a known path length (l), typically 1 decimeter, with the solvent blank and set the reading to zero.
-
Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present.
-
Data Acquisition: Measure the observed angle of rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).
Conclusion
(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride is a white crystalline solid with a distinct melting point and characteristic optical activity. Its physical properties are well-defined, making it a reliable material for synthetic applications when its purity is confirmed through standard analytical techniques like DSC, polarimetry, and spectroscopy. The hydrochloride salt form confers favorable solubility in aqueous media, an important consideration for its handling and reactivity in various chemical processes. The methodologies outlined in this guide provide a robust framework for the consistent and reliable characterization of this important chiral building block.
References
-
Lead Sciences. (n.d.). (R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride. Retrieved from [Link]
-
ChemBK. (2024, April 9). L-phenylalanine benzyl ester hydrochloride - Physico-chemical Properties. Retrieved from [Link]
- Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (n.d.). University of Sheffield.
-
PubChem. (n.d.). L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1). Retrieved from [Link]
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